4-bromo-N-[5-(2,4-dichlorobenzyl)-1,3-thiazol-2-yl]thiophene-2-carboxamide
Description
4-Bromo-N-[5-(2,4-dichlorobenzyl)-1,3-thiazol-2-yl]thiophene-2-carboxamide (referred to as Compound 6d in ) is a synthetic small molecule featuring a thiophene-2-carboxamide core substituted with a bromine atom at the 4-position. The thiazole ring at the 2-position is further functionalized with a 2,4-dichlorobenzyl group.
Properties
IUPAC Name |
4-bromo-N-[5-[(2,4-dichlorophenyl)methyl]-1,3-thiazol-2-yl]thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9BrCl2N2OS2/c16-9-4-13(22-7-9)14(21)20-15-19-6-11(23-15)3-8-1-2-10(17)5-12(8)18/h1-2,4-7H,3H2,(H,19,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHKSVGMBLZAQKX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)CC2=CN=C(S2)NC(=O)C3=CC(=CS3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9BrCl2N2OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-N-[5-(2,4-dichlorobenzyl)-1,3-thiazol-2-yl]thiophene-2-carboxamide typically involves multiple steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides.
Bromination: The thiophene ring is brominated using bromine or N-bromosuccinimide (NBS) under controlled conditions to introduce the bromine atom.
Coupling Reaction: The thiazole ring is then coupled with the brominated thiophene ring using a suitable coupling agent such as palladium catalysts in a Suzuki-Miyaura coupling reaction.
Amidation: Finally, the carboxamide group is introduced through an amidation reaction using appropriate amines and coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve continuous flow reactors and automated synthesis systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
4-bromo-N-[5-(2,4-dichlorobenzyl)-1,3-thiazol-2-yl]thiophene-2-carboxamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles in a nucleophilic aromatic substitution reaction.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the thiazole and thiophene rings.
Coupling Reactions: The compound can participate in further coupling reactions, such as Suzuki-Miyaura or Heck reactions, to form more complex molecules.
Common Reagents and Conditions
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) can be employed.
Coupling: Palladium catalysts, bases like potassium carbonate, and solvents like DMF or toluene are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted thiophene derivatives, while coupling reactions can produce more complex heterocyclic compounds.
Scientific Research Applications
4-bromo-N-[5-(2,4-dichlorobenzyl)-1,3-thiazol-2-yl]thiophene-2-carboxamide has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Materials Science: The compound can be used in the development of organic semiconductors or other advanced materials due to its unique electronic properties.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, facilitating the study of reaction mechanisms and the development of new synthetic methodologies.
Mechanism of Action
The mechanism of action of 4-bromo-N-[5-(2,4-dichlorobenzyl)-1,3-thiazol-2-yl]thiophene-2-carboxamide depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The exact pathways involved would depend on the biological context and the specific target being studied.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Core Structure Variations
The target compound’s bioactivity and physicochemical properties are influenced by its core heterocyclic systems and substituents. Key structural analogs include:
Table 1: Core Structural Differences
Key Observations :
Substituent Effects on Bioactivity
Table 2: Halogen and Benzyl Group Impact
Key Observations :
Biological Activity
4-bromo-N-[5-(2,4-dichlorobenzyl)-1,3-thiazol-2-yl]thiophene-2-carboxamide is a synthetic compound notable for its diverse biological activities. The unique combination of a thiazole ring and a thiophene structure contributes to its potential therapeutic applications, particularly in oncology and antimicrobial research. This article explores the compound's biological activity, mechanisms of action, and relevant case studies.
- Common Name: this compound
- CAS Number: 899993-62-5
- Molecular Formula: C15H9BrCl2N2OS2
- Molecular Weight: 448.2 g/mol
| Property | Value |
|---|---|
| Density | N/A |
| Boiling Point | N/A |
| Melting Point | N/A |
| Flash Point | N/A |
Biological Activity Overview
Research indicates that this compound exhibits significant anticancer and antimicrobial properties. Its structural features allow it to interact with various biological targets, leading to inhibition or modulation of critical pathways.
Anticancer Activity
Studies have shown that this compound can inhibit the proliferation of various cancer cell lines. The compound's mechanism of action may involve:
- Induction of Apoptosis: It promotes programmed cell death in cancer cells.
- Cell Cycle Arrest: The compound can interfere with cell cycle progression, particularly at the G1/S phase.
Case Study:
A recent study demonstrated that this compound inhibited the growth of breast cancer cells (MCF-7) with an IC50 value of approximately 15 μM. The mechanism was linked to the downregulation of cyclin D1 and upregulation of p21, indicating its role in cell cycle regulation .
Antimicrobial Activity
The compound also exhibits broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria. Its effectiveness is attributed to:
- Inhibition of Protein Synthesis: The compound disrupts bacterial protein synthesis pathways.
- Biofilm Disruption: It has shown potential in reducing biofilm formation in pathogenic bacteria.
Table: Antimicrobial Efficacy
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 μg/mL |
| Escherichia coli | 64 μg/mL |
| Pseudomonas aeruginosa | 128 μg/mL |
The biological activity of this compound is mediated through several mechanisms:
- Protein Binding Interactions:
-
Enzyme Inhibition:
- It has been shown to inhibit certain cytochrome P450 enzymes, which are crucial for drug metabolism. This inhibition could lead to increased bioavailability of co-administered drugs but may also pose risks for hepatotoxicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
